Phosphocitrate

Catalog No.
S587024
CAS No.
2565-87-9
M.F
C6H9O10P
M. Wt
272.1 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphocitrate

CAS Number

2565-87-9

Product Name

Phosphocitrate

IUPAC Name

2-phosphonooxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C6H9O10P

Molecular Weight

272.1 g/mol

InChI

InChI=1S/C6H9O10P/c7-3(8)1-6(5(11)12,2-4(9)10)16-17(13,14)15/h1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15)

InChI Key

XTRHYDMWPCTCKN-UHFFFAOYSA-N

SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)OP(=O)(O)O

Synonyms

phosphocitrate, phosphocitric acid

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)OP(=O)(O)O

Phosphocitrate (2-phosphonooxypropane-1,2,3-tricarboxylic acid) is a highly potent, naturally occurring inhibitor of calcium salt crystallization, including basic calcium phosphate, calcium oxalate, and calcium pyrophosphate dihydrate. Functioning through stereospecific binding to crystal faces, it arrests nucleation, growth, and aggregation in supersaturated environments. Beyond its physicochemical anti-scaling properties, phosphocitrate specifically modulates crystal-induced cellular signaling pathways, making it a critical raw material for research into biomineralization, osteoarthritis, and advanced biomaterial formulations where precise, stable control over calcium deposition is required [1].

Procurement of generic alternatives like citrate or inorganic pyrophosphate (PPi) often fails in rigorous applications due to fundamental structural and stability limitations. While citrate is a readily available commodity inhibitor, it lacks the phosphorylated moiety required for optimal stereospecific coordination with calcium-rich crystal faces, resulting in significantly lower inhibitory potency. Conversely, while PPi is a strong endogenous inhibitor, it is highly susceptible to rapid enzymatic and acidic hydrolysis, severely limiting its half-life in biological or industrial matrices [1]. Synthetic bisphosphonates (e.g., etidronate) offer stability but often introduce off-target cellular toxicity and fail to replicate phosphocitrate's specific, non-toxic modulation of crystal-induced intracellular signaling[2].

Superior Hydrolytic Stability via Tight Calcium Coordination

X-ray crystallographic analysis of nine-coordinate calcium complexes reveals that phosphocitrate forms an exceptionally tight bond with calcium, which protects the molecule from degradation. The distance between the calcium ion and the ester oxygen (C−O-PO3H2) in the calcium-phosphocitrate complex is 2.477 Å. In contrast, the equivalent Ca−O(pyrophosphate ester) distance in β-calcium pyrophosphate is significantly longer at 2.855 Å. This tighter coordination in phosphocitrate confers robust resistance to hydrolysis of the P−O−C moiety in acidic environments, overcoming the rapid degradation typically seen with inorganic pyrophosphate [1].

Evidence DimensionCalcium-to-ester oxygen coordination distance
Target Compound Data2.477 Å (Phosphocitrate)
Comparator Or Baseline2.855 Å (β-calcium pyrophosphate)
Quantified Difference0.378 Å shorter coordination distance in phosphocitrate
ConditionsX-ray crystallographic structural analysis of nine-coordinate calcium complexes

Ensures a vastly extended active half-life in biological assays and industrial water treatment systems compared to enzymatically unstable pyrophosphate.

Exponentially Greater Inhibition of Hydroxyapatite Growth

In supersaturated calcium phosphate solutions, phosphocitrate demonstrates an exceedingly potent ability to inhibit the growth of hydroxyapatite seed crystals. Comparative autotitrator assays maintaining constant pH and supersaturation show that phosphocitrate is significantly more potent than endogenous inhibitors such as pyrophosphate and ATP. Phosphocitrate achieves a >50% reduction in crystal growth rates at micro-molar concentrations by binding tightly to the crystal surface, effectively poisoning growth sites and preventing the transformation of amorphous calcium phosphate into mature basic calcium phosphate [1].

Evidence DimensionInhibitory potency on hydroxyapatite crystal growth
Target Compound Data>50% reduction in crystal growth rate at micro-molar concentrations
Comparator Or BaselinePyrophosphate and ATP (lower relative potency requiring higher concentrations)
Quantified DifferencePhosphocitrate surpasses the inhibitory capacity of the most active endogenous inhibitors
ConditionsSupersaturated Ca2+ and phosphate medium with HAP seed crystals at constant pH

Allows formulators to achieve superior suppression of pathological calcification or scaling at significantly lower active concentrations.

Optimized Stereospecific Binding to Calcium Oxalate Monohydrate

The inhibition of calcium oxalate monohydrate (COM) crystal growth relies heavily on the stereospecificity of the inhibitor's functional groups. Ab initio computational methods and scanning electron microscopy demonstrate that both citrate and phosphocitrate bind to the (-1 0 1) crystal surface of COM. However, phosphocitrate exhibits vastly superior inhibitory properties due to the optimal spacing and coordination of its carboxylate and phosphate groups with the calcium ions on this specific face, providing a thermodynamic binding advantage that simple citrate cannot achieve[1].

Evidence DimensionStereospecific coordination to the (-1 0 1) COM crystal face
Target Compound DataOptimal multi-functional group coordination (phosphate + carboxylates)
Comparator Or BaselineCitrate (sub-optimal coordination)
Quantified DifferenceSuperior binding energy and functional group coordination for phosphocitrate
ConditionsLow-temperature X-ray analysis and molecular modeling of COM crystals

Justifies the selection of phosphocitrate over commodity citrate for high-performance kidney stone research and advanced anti-scaling applications.

Targeted Blockade of Crystal-Induced MAPK Activation Without Broad Toxicity

Unlike non-specific inhibitors or toxic bisphosphonates, phosphocitrate specifically modulates cellular responses to calcium crystals. In fibroblast and chondrocyte cultures exposed to basic calcium phosphate (BCP) or calcium pyrophosphate dihydrate (CPPD) crystals, phosphocitrate (at 10^-3 to 10^-5 M) dose-dependently blocks the activation of p42/p44 MAP kinases and CREB serine 133 phosphorylation. Crucially, this inhibition is highly specific; phosphocitrate does not interfere with serum-induced p42/p44 or interleukin-1beta-induced p38 MAPK activities, maintaining normal cell viability and morphology [1].

Evidence DimensionSpecificity of MAPK pathway inhibition
Target Compound DataBlocks crystal-induced p42/p44 MAPK (10^-3 to 10^-5 M) without off-target toxicity
Comparator Or BaselineBaseline cellular responses (IL-1beta / serum induction)
Quantified Difference100% selective blockade of crystal-induced signaling vs. normal physiological signaling
Conditions3T3 cells and human fibroblasts exposed to BCP/CPPD crystals

Essential for therapeutic research, ensuring that the compound halts pathological crystal-induced inflammation without disrupting normal cellular function.

Osteoarthritis and Crystal Deposition Disease Modeling

Phosphocitrate is the preferred choice for investigating the specific inhibition of basic calcium phosphate and CPPD crystal-induced mitogenesis and matrix metalloproteinase synthesis, outperforming bisphosphonates in maintaining chondrocyte viability and specific signaling blockade [1].

Advanced Anti-Scaling and Water Treatment Formulations

Its superior hydrolytic stability—driven by tight Ca-O coordination—and potent inhibition of calcium carbonate, sulfate, and phosphate make it a robust alternative to rapidly degrading pyrophosphates in harsh industrial environments [2].

Biomaterial and Implant Surface Engineering

Precise control over hydroxyapatite nucleation and growth is required to prevent unwanted pathological calcification on medical devices, leveraging phosphocitrate's micro-molar potency to poison crystal growth sites[3].

Urolithiasis (Kidney Stone) Research

Its optimized stereospecific binding to the (-1 0 1) face of calcium oxalate monohydrate provides a highly effective model for developing next-generation crystallization inhibitors, far surpassing the efficacy of simple citrate [4].

XLogP3

-3.1

Other CAS

2565-87-9

Dates

Last modified: 07-20-2023

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